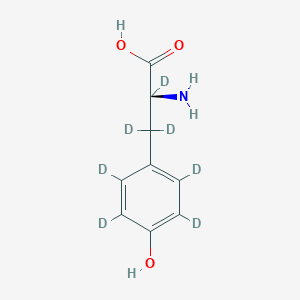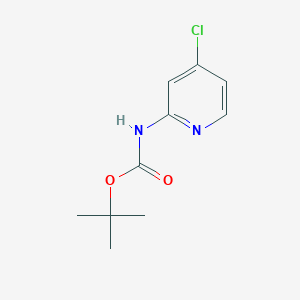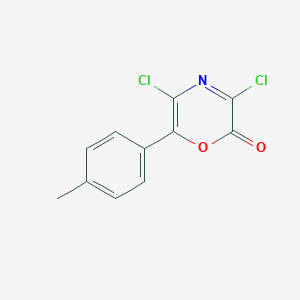
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one, also known as DMO, is a heterocyclic organic compound that belongs to the oxazinone family. It is a white crystalline powder that is soluble in organic solvents like chloroform and methanol. DMO has gained attention in scientific research due to its potential applications in medicinal chemistry, agrochemicals, and material science.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one is not fully understood, but it is believed to involve the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also interacts with DNA and RNA, leading to the disruption of cellular processes like DNA replication and transcription.
Effets Biochimiques Et Physiologiques
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also exhibits antibacterial activity by disrupting the bacterial cell membrane. It has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It has a broad range of biological activities and can be used to study various cellular processes. However, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also has some limitations. It is not water-soluble, which limits its use in aqueous environments. It also has a short half-life, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one. One area of interest is the development of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one analogs with improved pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one. Additionally, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has potential applications in the development of novel materials like polymers and coatings. Further research in these areas could lead to the development of new drugs and materials with improved properties.
Conclusion
In conclusion, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one is a heterocyclic organic compound that has potential applications in medicinal chemistry, agrochemicals, and material science. Its synthesis method involves the reaction of 4-methylphenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base catalyst. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one exhibits a broad range of biological activities and has been extensively studied for its potential as a drug candidate. Further research in this area could lead to the development of new drugs and materials with improved properties.
Méthodes De Synthèse
The synthesis of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one involves the reaction of 4-methylphenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazinone ring. The yield of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one can be improved by optimizing reaction conditions like temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities like anti-inflammatory, antimicrobial, antitumor, and antiviral properties. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also shows promising results in the treatment of viral infections like HIV and herpes simplex virus.
Propriétés
Numéro CAS |
131882-03-6 |
|---|---|
Nom du produit |
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one |
Formule moléculaire |
C11H7Cl2NO2 |
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
3,5-dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-2-4-7(5-3-6)8-9(12)14-10(13)11(15)16-8/h2-5H,1H3 |
Clé InChI |
OKJHXSNPVYARTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-methylphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



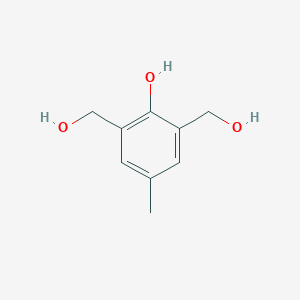
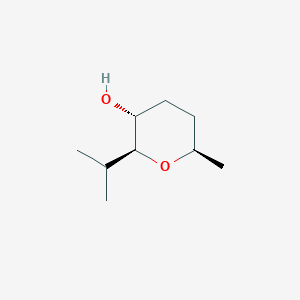
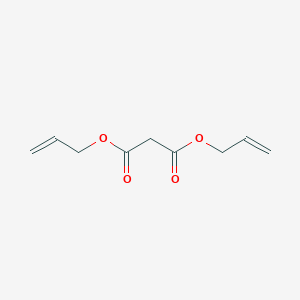
![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
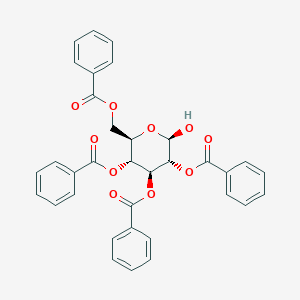
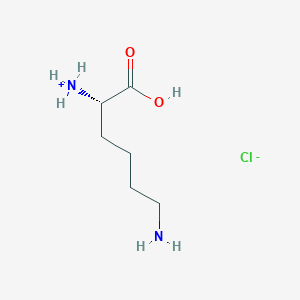
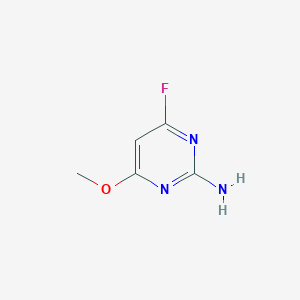
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)
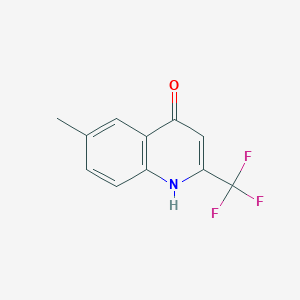
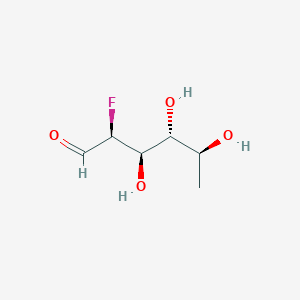
![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
